Acetochloro-beta-D-glucose

Catalog No.
S728885
CAS No.
4451-36-9
M.F
C14H19ClO9
M. Wt
366.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetochloro-beta-D-glucose

CAS Number

4451-36-9

Product Name

Acetochloro-beta-D-glucose

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate

Molecular Formula

C14H19ClO9

Molecular Weight

366.75 g/mol

InChI

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

BYWPSIUIJNAJDV-RKQHYHRCSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Bioremediation:

Acetochloro-beta-D-glucose (ACLG) has been investigated for its potential in bioremediation, particularly for the degradation of the herbicide acetochlor. This compound is a conjugate formed by the linkage of the herbicide acetochlor with the sugar molecule beta-D-glucose. Studies have shown that certain bacteria, such as Rhizobium and Pseudomonas species, can utilize ACLG as a carbon source and degrade acetochlor in the process. This suggests that ACLG could be used as a bioremediation tool to decontaminate soil and water polluted with acetochlor. However, further research is needed to determine the effectiveness and feasibility of this approach in real-world applications.

Plant-Microbe Interactions:

ACLG has also been studied in the context of plant-microbe interactions. Some research suggests that ACLG might act as a signaling molecule between plants and certain beneficial soil bacteria. These bacteria can help plants by promoting growth, enhancing nutrient uptake, and providing protection against pathogens. Studies have shown that ACLG can stimulate the growth of beneficial bacteria like Azospirillum brasilense and Bacillus subtilis, potentially influencing plant health and growth indirectly. [] However, the exact mechanisms and ecological significance of this interaction are still under investigation.

Acetochloro-beta-D-glucose is a chlorinated derivative of glucose, specifically a beta-anomeric form. This compound is characterized by the presence of a chloroacetamide group, which contributes to its unique chemical properties and biological activities. Acetochloro-beta-D-glucose is primarily studied in the context of its interactions with biological systems and its potential applications in agriculture and biochemistry.

Typical of carbohydrates and halogenated compounds. Notably:

  • Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Hydrolysis: In aqueous conditions, acetochloro-beta-D-glucose may hydrolyze to yield glucose and hydrochloric acid.
  • Oxidation: The compound can be oxidized to form corresponding oxidized glucose derivatives, impacting its biological activity.

Research indicates that acetochloro-beta-D-glucose exhibits significant biological activity, particularly in relation to metabolic processes. It has been shown to:

  • Induce Lipid Peroxidation: Acetochloro-beta-D-glucose inhibits glutathione peroxidase activity, leading to increased levels of lipid peroxidation products and reactive oxygen species in biological systems .
  • Adipogenic Effects: In vitro studies reveal that exposure to acetochloro-beta-D-glucose promotes adipogenesis in mouse preadipocytes, suggesting potential implications for metabolic disorders .
  • Developmental Toxicity: In zebrafish models, exposure leads to morphological malformations and lethality, indicating developmental toxicity at certain concentrations .

The synthesis of acetochloro-beta-D-glucose typically involves:

  • Protection of Hydroxyl Groups: Initial protection of hydroxyl groups on glucose to prevent undesired reactions.
  • Chlorination: Introduction of the chloro group via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
  • Deprotection: Removal of protecting groups to yield acetochloro-beta-D-glucose.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.

Acetochloro-beta-D-glucose has several applications:

  • Agricultural Herbicide: Due to its herbicidal properties, it is used in agriculture for controlling weeds in crops such as corn and soybeans.
  • Biochemical Research: It serves as a tool for studying metabolic pathways and the effects of chlorinated compounds on biological systems.
  • Potential Drug Development: Its unique structure may offer avenues for developing new therapeutic agents targeting metabolic disorders.

Studies have demonstrated that acetochloro-beta-D-glucose interacts with various biological molecules:

  • Enzyme Inhibition: It inhibits glutathione peroxidase, affecting antioxidant defense mechanisms in organisms .
  • Cellular Uptake: The compound's structural similarity to glucose suggests it may be taken up by cells via glucose transporters, influencing cellular metabolism.

Acetochloro-beta-D-glucose shares structural features with several other compounds, including:

CompoundStructure TypeUnique Features
MetolachlorChloroacetamide herbicideSimilar herbicidal action but different metabolic effects .
AlachlorChloroacetamide herbicideSimilar degradation pathways but less potent in lipid peroxidation induction .
2-Chloro-N-(2,6-diethylphenyl)acetamideChloroacetamide derivativeDifferent substituents lead to varied biological activities.

Uniqueness of Acetochloro-beta-D-glucose

The uniqueness of acetochloro-beta-D-glucose lies in its specific carbohydrate structure combined with the chloroacetamide group. This combination influences its biological activity significantly, particularly regarding lipid metabolism and potential toxicity compared to other chloroacetamides.

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate

Dates

Modify: 2023-08-15

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